molecular formula C12H11ClN4O4 B213649 4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Cat. No. B213649
M. Wt: 310.69 g/mol
InChI Key: NZONGRBVLPMLAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide, commonly known as CMNPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of CMNPC is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. PDE4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a second messenger that regulates various physiological processes.
Biochemical and Physiological Effects
CMNPC has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Moreover, CMNPC has been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has also been found to reduce the activity of COX-2 and PDE4, which are enzymes involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

The use of CMNPC in lab experiments has several advantages. Firstly, it has been shown to have high potency and selectivity, which makes it an ideal compound for studying the mechanisms of action of various enzymes. Secondly, it has been found to have low toxicity, which makes it safe for use in cell culture and animal studies. However, one limitation of using CMNPC in lab experiments is that it is relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on CMNPC. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more studies are needed to investigate the potential of CMNPC as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Moreover, studies are needed to investigate the pharmacokinetics and pharmacodynamics of CMNPC in vivo to determine its optimal dosage and administration route. Finally, the development of novel synthesis methods for CMNPC may lead to the production of more cost-effective and efficient compounds.

Synthesis Methods

The synthesis of CMNPC can be achieved using various methods, including the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzoyl chloride in the presence of triethylamine. Another method involves the reaction of 4-chloro-3-nitropyrazole with 4-methoxy-2-methylbenzohydrazide in the presence of acetic acid. Both methods produce CMNPC with high yield and purity.

Scientific Research Applications

CMNPC has been extensively used in scientific research due to its unique properties. It has been found to have antitumor, anti-inflammatory, and analgesic effects. This compound has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, lung cancer, and liver cancer. Moreover, CMNPC has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.

properties

Product Name

4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11ClN4O4

Molecular Weight

310.69 g/mol

IUPAC Name

4-chloro-N-(4-methoxy-2-methylphenyl)-3-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H11ClN4O4/c1-6-5-7(21-2)3-4-8(6)14-12(18)10-9(13)11(16-15-10)17(19)20/h3-5H,1-2H3,(H,14,18)(H,15,16)

InChI Key

NZONGRBVLPMLAV-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C(=NN2)[N+](=O)[O-])Cl

Origin of Product

United States

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